molecular formula C10H11ClO2 B12105940 2-(Benzyloxy)propanoyl chloride CAS No. 56972-68-0

2-(Benzyloxy)propanoyl chloride

Cat. No.: B12105940
CAS No.: 56972-68-0
M. Wt: 198.64 g/mol
InChI Key: XMTKNMQAPNHLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)propanoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of propanoic acid where the hydroxyl group is replaced by a benzyloxy group and the carboxyl group is converted to an acyl chloride. This compound is used in various organic synthesis processes due to its reactivity and ability to form esters and amides.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)propanoyl chloride can be synthesized through the reaction of 2-(benzyloxy)propanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent like dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the conversion of the carboxylic acid to the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride or oxalyl chloride remains common, but the process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)propanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as alcohols, amines, or water to form esters, amides, or carboxylic acids, respectively.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(benzyloxy)propanoic acid and hydrochloric acid.

Common Reagents and Conditions

    Alcohols: React with this compound in the presence of a base like pyridine to form esters.

    Amines: React to form amides, often under mild conditions without the need for additional catalysts.

    Water: Hydrolyzes the acyl chloride to the corresponding carboxylic acid.

Major Products

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

2-(Benzyloxy)propanoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for the synthesis of esters and amides, which are important intermediates in pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Used in the synthesis of drug candidates and bioactive molecules.

    Material Science: Employed in the preparation of polymers and advanced materials with specific functional properties.

    Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)propanoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon in the acyl chloride is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion to form the final product. This mechanism is common for acyl chlorides and is utilized in various synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    Propionyl Chloride: Similar in structure but lacks the benzyloxy group. It is less sterically hindered and more reactive.

    Benzoyl Chloride: Contains a benzene ring directly attached to the carbonyl group, making it more reactive towards nucleophiles.

    Acetyl Chloride: Smaller and more reactive due to the absence of bulky substituents.

Uniqueness

2-(Benzyloxy)propanoyl chloride is unique due to the presence of the benzyloxy group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in organic synthesis, particularly for the preparation of complex molecules where selective reactions are required.

Properties

IUPAC Name

2-phenylmethoxypropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTKNMQAPNHLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508577
Record name 2-(Benzyloxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56972-68-0
Record name 2-(Benzyloxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.